8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine
Overview
Description
Scientific Research Applications
Structural Diversity and Antitumor Activity
Substituted imidazo[1,2-a]pyridine ligands, including derivatives structurally related to 8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine, have been synthesized and used in the construction of novel Cu(II)-based coordination complexes. These complexes have demonstrated significant antitumor activity against human myocardial aneurysm cells, suggesting their potential for development into therapeutic agents. The study details the synthesis, structural diversity, and the inhibitory effects of these complexes on cancer cell viability, proliferation, migration, invasion, and apoptosis through assays like CCK-8, transwell, and flow cytometry (Liu et al., 2020).
Optical Properties for Materials Chemistry
Research into novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazole derivatives, which share a core structure with 8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine, has revealed their unique optical properties. These properties include fluorescence spectral characteristics, which are influenced by substituent groups, making these compounds interesting for applications in materials chemistry, such as in the development of new fluorescent materials (Ge et al., 2014).
Synthesis and Application in Agriculture
The synthesis of sulfonylurea herbicides, such as imazosulfuron and its derivatives, involves the use of intermediates like 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide. This highlights a critical application of imidazo[1,2-a]pyridine derivatives in the agricultural sector, where they contribute to the development of herbicides targeting specific weeds without harming the crops. The synthesis process encompasses several steps, including chlorosulfonation, ammonolysis, and condensation reactions, demonstrating the chemical versatility and applicability of these compounds in creating effective herbicidal agents (Gui-zhe, 2015).
Photoluminescent Properties
A study on a new 3-position substituted imidazo[1,2-a]pyridine ligand and its coordination polymers revealed interesting photoluminescent properties. These properties make such compounds suitable for applications in the development of photoluminescent materials, which could have various industrial and research applications, including sensors, imaging agents, and components in electronic devices. The research focused on the synthesis, crystal structures, and the evaluation of photoluminescent properties of these novel compounds (Li, Ni, & Yong, 2018).
properties
IUPAC Name |
3-chloro-8-phenylmethoxyimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-13-9-16-14-12(7-4-8-17(13)14)18-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVRMNWDDJGQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.